3-(Chloromethyl)cyclohexan-1-ol
Overview
Description
3-(Chloromethyl)cyclohexan-1-ol is an organic compound with the molecular formula C7H13ClO. It is a chlorinated cyclohexanol derivative, featuring a chlorine atom attached to the carbon atom at the 3-position of the cyclohexanol ring. This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Chloromethylation of Cyclohexanol: One common synthetic route involves the chloromethylation of cyclohexanol using formaldehyde and hydrochloric acid. The reaction typically proceeds under acidic conditions, with the cyclohexanol being converted to this compound.
Reductive Amination: Another method involves the reductive amination of cyclohexanone with chloromethylamine, followed by reduction to yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chloromethylation reactions, utilizing reactors designed to handle the corrosive nature of the reagents involved. The process is optimized to achieve high yields and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form chloromethylcyclohexanone.
Reduction: Reduction reactions can convert the compound to cyclohexanemethanol.
Substitution: The chlorine atom can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Chloromethylcyclohexanone: Formed through oxidation.
Cyclohexanemethanol: Formed through reduction.
Various Nucleophilic Substitution Products: Depending on the nucleophile used.
Scientific Research Applications
3-(Chloromethyl)cyclohexan-1-ol is utilized in various fields of scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(Chloromethyl)cyclohexan-1-ol exerts its effects depends on the specific application. In organic synthesis, it typically acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved vary based on the reaction conditions and the presence of catalysts.
Comparison with Similar Compounds
Cyclohexanol: A closely related compound without the chloromethyl group.
Chloromethylcyclohexane: Similar structure but lacking the hydroxyl group.
Cyclohexanemethanol: A reduced form of the compound.
Uniqueness: 3-(Chloromethyl)cyclohexan-1-ol is unique due to its combination of a chloromethyl group and a hydroxyl group on the cyclohexane ring, which allows for a wide range of chemical reactions and applications.
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Properties
IUPAC Name |
3-(chloromethyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBXMNAOXSVAFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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